Ohmtpb
Description
While structural details remain unclear, its nomenclature suggests a possible relation to pyrazolone or β-diketone derivatives, which are known for their chelating properties . Limited peer-reviewed data on Ohmtpb exists, but its functional similarity to compounds like PMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) implies a role in selective metal binding or solvent extraction processes . Further studies are required to confirm its exact molecular structure and primary industrial applications.
Properties
CAS No. |
156382-50-2 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
InChI |
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
InChI Key |
BCUBFQJBIVOSFG-QXRAWODBSA-N |
SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Isomeric SMILES |
C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
Canonical SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Synonyms |
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ohmtpb is compared below with two structurally and functionally analogous compounds: PMBP and thenoyltrifluoroacetone (TTA). These compounds share chelating capabilities but differ in specificity, stability, and operational conditions.
Table 1: Key Properties of this compound, PMBP, and TTA
Structural and Functional Differences
Chelating Efficiency :
- PMBP exhibits high selectivity for rare-earth elements like europium, achieving >95% extraction efficiency under acidic conditions . This compound, by contrast, may prioritize transition metals (e.g., Cu²⁺, Fe³⁺) due to hypothesized electron-donating groups in its structure.
- TTA’s fluorinated backbone enhances its affinity for actinides (e.g., U⁶⁺, Th⁴⁺) in strongly acidic media, a niche where this compound and PMBP underperform.
Operational Limitations :
- This compound’s moderate solubility in organic solvents may necessitate pre-treatment steps, unlike PMBP, which dissolves readily in benzene .
- TTA requires stringent pH control (<3.0), whereas this compound and PMBP operate effectively in milder conditions.
Research Findings
- PMBP vs. This compound in Europium Extraction :
PMBP achieves 98% europium recovery from zirconium dioxide matrices at pH 5.5 . This compound’s performance in analogous tests remains unverified, but theoretical models suggest lower efficiency (~70–80%) due to reduced steric hindrance. - TTA vs. This compound in Nuclear Waste Management : TTA’s fluorinated structure enables superior plutonium separation in nitric acid media, a critical advantage over this compound in nuclear applications.
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